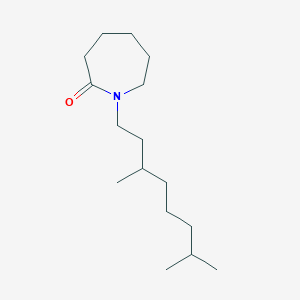
1-(3,7-Dimethyloctyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,7-Dimethyloctyl)azepan-2-one is a chemical compound with the molecular formula C15H29NO . It is a member of the azepanone family, characterized by a seven-membered ring containing a nitrogen atom.
Métodos De Preparación
The synthesis of 1-(3,7-Dimethyloctyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7-dimethyloctylamine and a suitable carbonyl compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the azepanone ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often require specialized equipment and stringent quality control measures to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
1-(3,7-Dimethyloctyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted azepanones
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-(3,7-Dimethyloctyl)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(3,7-Dimethyloctyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparación Con Compuestos Similares
1-(3,7-Dimethyloctyl)azepan-2-one can be compared with other similar compounds, such as:
1-(3,7-Dimethyloctyl)piperidin-2-one: This compound has a similar structure but contains a six-membered ring instead of a seven-membered ring.
1-(3,7-Dimethyloctyl)hexan-2-one: This compound has a similar alkyl chain but lacks the nitrogen atom in the ring structure.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
112899-70-4 |
|---|---|
Fórmula molecular |
C16H31NO |
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
1-(3,7-dimethyloctyl)azepan-2-one |
InChI |
InChI=1S/C16H31NO/c1-14(2)8-7-9-15(3)11-13-17-12-6-4-5-10-16(17)18/h14-15H,4-13H2,1-3H3 |
Clave InChI |
GPXVPYGIDYXZHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCN1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


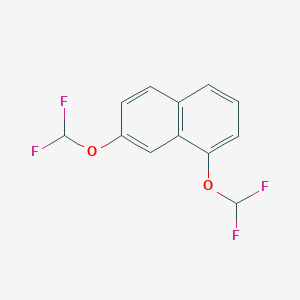




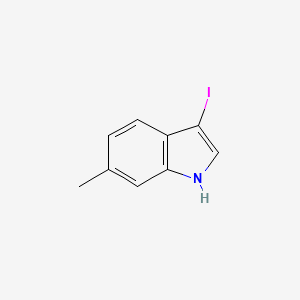
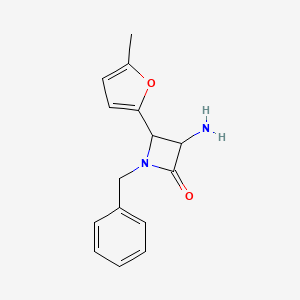

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
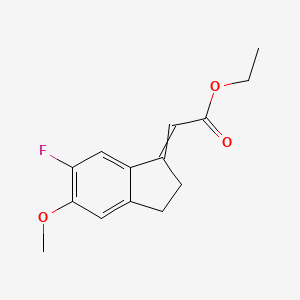
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

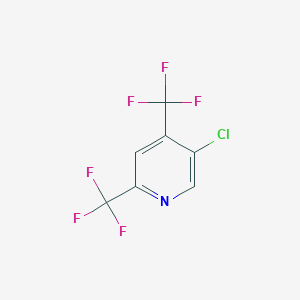
![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
